N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the nitrogen and sulfur atoms. These features could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could influence its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Oxazolidines and Thiazolidines : A study by Badr et al. (1981) explored the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, which undergo cyclization to yield bicyclic compounds, showcasing methodologies potentially relevant to synthesizing complex molecules like the one (Badr, M. M. Aly, A. Fahmy, M. E. Mansour, 1981).
Metal-Induced Tautomerization : Research by Ruiz and Perandones (2009) on oxazole and thiazole molecules presented a transformation to their carbene tautomers through acid-base reactions, highlighting the reactivity and potential applications of heterocyclic compounds in developing novel materials or catalysts (Ruiz, B. F. Perandones, 2009).
Potential Biological and Pharmacological Applications
Anticancer Agents : A synthesis study by Rehman et al. (2018) on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated them as anticancer agents, demonstrating the pharmaceutical relevance of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Novel Synthesis for Antitumor Evaluation : Shams et al. (2010) described the synthesis of heterocyclic compounds derived from tetrahydrobenzo[b]thiophene, indicating their high inhibitory effects on various cancer cell lines, which underscores the potential of structurally complex molecules in developing new antitumor drugs (Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZATFVOTZDXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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